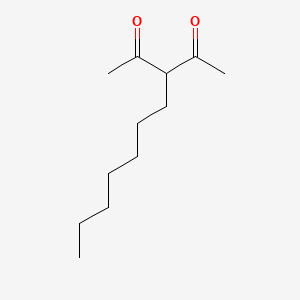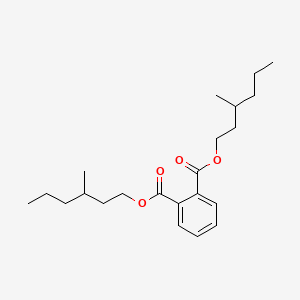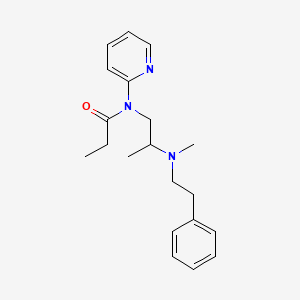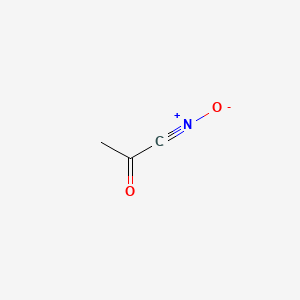
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular ester is derived from 2-butenoic acid, which is an unsaturated carboxylic acid, and 3-phenylpropyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 3-methyl-, 3-phenylpropyl ester typically involves the esterification of 2-butenoic acid with 3-phenylpropyl alcohol. One common method is the Fischer esterification, which involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction can be represented as follows:
2-Butenoic acid+3-Phenylpropyl alcoholH2SO42-Butenoic acid, 3-methyl-, 3-phenylpropyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid or Lewis acids can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Butenoic acid and 3-phenylpropyl alcohol.
Reduction: 3-phenylpropyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-butenoic acid, 3-methyl-, 3-phenylpropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The ester group can also interact with enzymes, leading to potential biological effects.
Comparison with Similar Compounds
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester can be compared with other similar esters, such as:
2-Butenoic acid, 3-methyl-, methyl ester: Similar structure but with a methyl group instead of a 3-phenylpropyl group.
2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester: Contains a propenoic acid backbone instead of a butenoic acid backbone.
3-Methyl-2-butenoic acid, propyl ester: Similar structure but with a propyl group instead of a 3-phenylpropyl group.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Properties
CAS No. |
56500-48-2 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-phenylpropyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3 |
InChI Key |
SXBYOJZCRBEUTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCCCC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)


![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)



![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)




